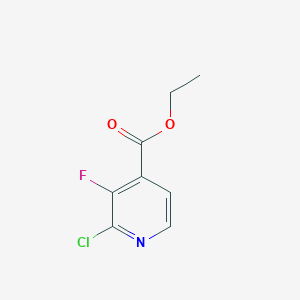

Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Description

Significance of Halogenated Pyridine (B92270) Carboxylates as Chemical Building Blocks

Context of Pyridine Core Structures in Modern Organic Chemistry

The pyridine ring is one of the most important heterocyclic scaffolds in modern chemistry. rsc.org It is a structural isostere of benzene (B151609), where one CH group is replaced by a nitrogen atom. This substitution fundamentally alters the electronic properties of the ring, making it more electron-deficient and introducing a basic nitrogen atom capable of hydrogen bonding. rsc.org

Pyridine and its derivatives are ubiquitous in numerous fields:

Medicinal Chemistry : The pyridine nucleus is a "privileged structure," appearing in a vast number of FDA-approved drugs. lifechemicals.com It is a key component in medications for a wide range of conditions, including hypertension (Torasemide), myasthenia gravis (Pyridostigmine), and cancer (Vismodegib). lifechemicals.com The nitrogen atom often acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

Agrochemicals : Many herbicides, fungicides, and insecticides incorporate the pyridine scaffold.

Materials Science : Pyridine-based molecules are used in the development of ligands for metal complexes, catalysts, and functional organic materials. rsc.org

The prevalence of this core structure drives the continuous demand for new and efficient methods to synthesize functionalized pyridine derivatives. rsc.org

Strategic Importance of Halogen (Chloro, Fluoro) and Ester Functionalities in Pyridine Systems

The introduction of halogen and ester groups onto the pyridine ring dramatically enhances its utility as a synthetic building block. Each functional group serves a distinct strategic purpose.

Halogen Atoms (Chloro and Fluoro) : Halogens are exceptionally useful "handles" for synthetic transformations. nih.gov

Cross-Coupling Reactions : Chloro groups on the pyridine ring are excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of halogens, combined with the inherent electron deficiency of the pyridine ring, activates the ring for SNAr reactions. Fluorine, due to its high electronegativity, is particularly effective at accelerating SNAr reactions compared to chlorine. nih.gov

Modulation of Physicochemical Properties : Halogens, particularly fluorine, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets. This makes halogenation a key strategy in drug design. nih.govresearchgate.net

Ester Functionality (Ethyl Carboxylate) : The ester group provides another point of diversification.

Derivatization : The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or other functional groups. This is a common tactic in medicinal chemistry to explore structure-activity relationships (SAR).

Electronic Influence : As an electron-withdrawing group, the ester further modifies the reactivity of the pyridine ring, influencing the regioselectivity of synthetic transformations.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDJRPLIHUMFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Functionalized Pyridine Derivatives in Contemporary Synthetic Strategies

Direct Synthesis Approaches to this compound

The most direct route to this compound involves the esterification of its carboxylic acid precursor.

Esterification Reactions of 2-chloro-3-fluoro-4-pyridinecarboxylic Acid

The conversion of 2-chloro-3-fluoro-4-pyridinecarboxylic acid to its ethyl ester is typically achieved through standard acid-catalyzed esterification. This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is generally heated to drive the equilibrium towards the formation of the ester.

A similar approach involves the reaction of the corresponding acyl chloride with ethanol. This method is often faster and may proceed under milder conditions. The acyl chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride.

The synthesis of the methyl ester analog, Mthis compound, follows a similar protocol to the ethyl ester. The carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst. The existence of this methyl ester is confirmed by its commercial availability from various chemical suppliers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Mthis compound | 628691-95-2 | C7H5ClFNO2 | 189.57 |

Synthesis of Key Precursors: 2-Chloro-3-fluoro-4-pyridinecarboxylic Acid

Directed Metalation and Carboxylation of 2-Chloro-3-fluoropyridine (B99640)

This strategy leverages the directing effect of the substituents on the pyridine ring to achieve regioselective functionalization.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. In the case of 2-chloro-3-fluoropyridine, the chloro and fluoro groups can direct the deprotonation to the C-4 position. Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for such transformations. The reaction is typically carried out at low temperatures in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent side reactions. The use of LDA allows for the selective removal of the proton at the 4-position, generating a lithiated intermediate.

The in situ generated organolithium species is a potent nucleophile and can be trapped with various electrophiles. For the synthesis of the desired carboxylic acid, solid carbon dioxide (dry ice) is used as the electrophile. The lithiated pyridine attacks the carbon atom of CO2, and subsequent acidic workup protonates the resulting carboxylate to yield 2-chloro-3-fluoro-4-pyridinecarboxylic acid. This carboxylation step is a well-established and efficient method for the synthesis of carboxylic acids from organometallic intermediates.

| Precursor/Reagent | Role |

| 2-Chloro-3-fluoropyridine | Starting material for lithiation |

| Lithium Diisopropylamide (LDA) | Strong base for directed ortho-metalation |

| Carbon Dioxide (CO2) | Electrophile for carboxylation |

Strategies for Regioselective Functionalization of Fluorinated Pyridines

The synthesis of specifically substituted fluorinated pyridines often requires methods that can control the position of functionalization on the pyridine ring. The inherent electronic properties of the pyridine ring can make certain positions less reactive, posing a challenge for chemists.

Employing Neighboring Group Activation (e.g., Chlorine) or Screening (e.g., Trimethylsilyl) for Site-Selective Metalation

Neighboring group-assisted catalysis is a powerful strategy for achieving regioselectivity in the functionalization of pyridine rings. nih.gov This approach relies on a functional group already present on the ring to direct a reagent to a specific position. For instance, the deprotonated phenolic OH-group in 3-hydroxy-pyridine carboxylates can assist in the regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov This principle of using a neighboring group to direct reactions can be extended to metalation.

In the context of synthesizing compounds like this compound, a chloro group can act as a directing group in metalation reactions. The inductive effect of the chlorine atom can influence the acidity of adjacent C-H bonds, facilitating deprotonation at a specific site. Once metalated, the pyridine ring can react with various electrophiles to introduce new functional groups with high regioselectivity.

Conversely, bulky screening groups like trimethylsilyl (B98337) (TMS) can be employed to block more reactive positions, thereby forcing metalation to occur at a less sterically hindered or electronically favored site. This strategy allows for the functionalization of positions that would otherwise be difficult to access.

Indirect Synthetic Pathways via Transformations of Related Pyridine Scaffolds

Indirect methods, which involve the modification of an existing, appropriately substituted pyridine ring, provide alternative routes to highly functionalized products. These pathways often offer greater flexibility and may be more efficient than constructing the ring from acyclic precursors.

Chemical Modifications of Substituted Pyridines to Incorporate Chloro and Fluoro Groups

The introduction of halogen atoms onto a pre-existing pyridine scaffold is a common and effective strategy. This can be achieved through various halogenation reactions, with the choice of reagent and conditions being critical for controlling the regioselectivity.

The direct fluorination of organic compounds can be challenging due to the high reactivity of elemental fluorine. However, methods have been developed to tame its reactivity and achieve selective fluorination. One such method involves the use of fluorine-iodine mixtures. rsc.orgrsc.org This reagent system can selectively fluorinate pyridine and quinoline (B57606) substrates to yield the corresponding 2-fluoro-derivatives in high yields at room temperature. rsc.orgrsc.orgresearchgate.net The reaction is believed to proceed through an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride (B91410) ion. rsc.orgresearchgate.net Depending on the stoichiometry of the fluorine used, quinoxaline (B1680401) derivatives can be converted to either 2-fluoro- or 2,3-difluoro-quinoxaline derivatives. rsc.orgresearchgate.net

Another approach for site-selective C-H fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF₂). nih.govorgsyn.org This method is notable for its broad applicability, mild reaction conditions (ambient temperature), and exclusive selectivity for fluorination adjacent to the nitrogen atom. nih.govorgsyn.org The resulting fluorinated pyridines can then serve as electrophiles for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification. orgsyn.org

Table 1: Examples of Selective Fluorination of Pyridine Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine | F₂/I₂ | 2-Fluoropyridine | High | rsc.orgrsc.org |

| Quinoline | F₂/I₂ | 2-Fluoroquinoline | High | rsc.orgrsc.org |

| 2-Phenylpyridine | AgF₂ | 2-Fluoro-6-phenylpyridine | - | orgsyn.org |

| Pyridazine | AgF₂ | 3-Fluoropyridazine | - | researchgate.net |

The difluoromethyl group (-CF₂H) is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups. thieme-connect.com The introduction of this moiety onto a pyridine ring can be accomplished through a dearomatization-rearomatization sequence. thieme-connect.com One such method involves the use of oxazino-pyridine intermediates, which can undergo site-selective reactions with a difluoromethyl radical source. thieme-connect.com This modular approach allows for the regioselective synthesis of either meta- or para-substituted difluoromethylated pyridines. thieme-connect.com

Another protocol describes the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines under mild conditions. nih.govacs.org Mechanistic studies suggest that N-difluoromethylpyridinium salts are key intermediates in this transformation. nih.govacs.orgresearchgate.net

Table 2: Methodologies for Difluoromethylation of Pyridines

| Strategy | Key Intermediate | Position Selectivity | Reagents | Reference |

|---|---|---|---|---|

| Dearomatization-Rearomatization | Oxazino-pyridines | meta or para | 2,2-difluoro-2-iodo-1-phenylethan-1-one | thieme-connect.com |

| Direct Conversion | N-difluoromethylpyridinium salts | N-difluoromethylation | - | nih.govacs.org |

General Approaches to Highly Functionalized Pyridines

The construction of highly functionalized pyridines is a central theme in heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. lifechemicals.com Numerous synthetic methods have been developed, which can be broadly categorized into several classes:

Multicomponent Condensations: Traditional methods like the Hantzsch pyridine synthesis involve the condensation of multiple components to form the pyridine ring.

Cycloaddition Reactions: Hetero-[4+2] and [2+2+2] cycloadditions are powerful tools for constructing the pyridine core.

Cascade Reactions: More recent developments include metal-free cascade processes that can generate highly functionalized pyridines from easily accessible starting materials. One such process involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, representing a formal [5+1] cyclization. nih.govacs.orglookchem.com

C-H Functionalization: The direct functionalization of C-H bonds on the pyridine ring is an atom-economical approach that has seen significant advances, enabling transformations that were previously challenging. researchgate.net

These general approaches provide a versatile toolkit for synthetic chemists to access a wide array of substituted pyridines, including complex structures like this compound. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Metal-Free Cascade Processes for Pyridine Ring Construction

Metal-free cascade reactions have emerged as a powerful and environmentally benign approach for the synthesis of complex heterocyclic systems from simple, readily available starting materials. These reactions proceed through a sequence of intramolecular transformations, often in a one-pot manner, to rapidly build molecular complexity.

One notable metal-free strategy for the construction of polysubstituted pyridines involves a [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides. This method allows for the formation of a variety of substituted pyridines under mild, ambient conditions. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). While a direct synthesis of this compound using this specific methodology has not been detailed, the general applicability for creating substituted pyridines is instructive. The process is initiated by a Kornblum–De La Mare rearrangement, followed by a vinylogous nucleophilic substitution (SNV-type) C-Cl bond cleavage and subsequent intramolecular cyclization and condensation to afford the pyridine ring. A variety of functional groups on the aryl peroxides are tolerated, leading to products in moderate to good yields. mdpi.com

Below is a table summarizing the synthesis of various polysubstituted pyridines using a metal-free [3+3] annulation strategy, demonstrating the scope of this methodology.

Table 1: Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation

| Entry | Dichloromethyl Peroxide (1) | Enaminonitrile (2) | Product (3) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methylphenyl | 3-Aminocrotononitrile | 2-Methyl-6-(p-tolyl)nicotinonitrile | 78 |

| 2 | 4-Methoxyphenyl | 3-Aminocrotononitrile | 6-(4-Methoxyphenyl)-2-methylnicotinonitrile | 85 |

| 3 | 4-Chlorophenyl | 3-Aminocrotononitrile | 6-(4-Chlorophenyl)-2-methylnicotinonitrile | 72 |

| 4 | 4-Fluorophenyl | 3-Aminocrotononitrile | 6-(4-Fluorophenyl)-2-methylnicotinonitrile | 75 |

| 5 | Naphthalen-2-yl | 3-Aminocrotononitrile | 2-Methyl-6-(naphthalen-2-yl)nicotinonitrile | 71 |

Reaction conditions: KOH (0.6 mmol), enaminonitrile (0.4 mmol), dichloromethyl-peroxide (0.2 mmol), DMSO (2.0 mL), room temperature, 5 h. mdpi.com

Another significant metal-free cascade process for synthesizing highly functionalized pyridines involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. nih.gov This formal [5+1] cyclization provides pyridines in good yields from easily accessible starting materials. nih.gov

Palladium-Catalyzed Cyclization Reactions for Multisubstituted Pyridine Formation

Palladium-catalyzed cross-coupling and cyclization reactions are cornerstone methodologies in modern organic synthesis, offering high efficiency and functional group tolerance for the construction of complex aromatic systems, including substituted pyridines.

An efficient method for the synthesis of multi-substituted pyridines utilizes the palladium-catalyzed C–H activation of β-aryl-substituted α,β-unsaturated oxime ethers and their subsequent reaction with alkenes. nih.gov This approach, employing a Pd(OAc)₂ catalyst with a sterically hindered pyridine ligand, provides access to a variety of pyridines with complete regioselectivity. nih.gov The reaction is believed to proceed through a Pd-catalyzed electrophilic C–H alkenylation of the α,β-unsaturated oxime, followed by an aza-6π-electrocyclization to form the pyridine ring. nih.gov This methodology is particularly useful for the synthesis of 4-aryl-substituted pyridine derivatives. nih.gov

Furthermore, palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed, offering a route to C-4 functionalized pyridines in moderate to good yields. nih.gov This strategy could be conceptually applied to introduce the ethyl carboxylate group at the 4-position of a pre-existing 2-chloro-3-fluoropyridine core.

The table below illustrates the scope of palladium-catalyzed synthesis of substituted pyridines, highlighting the versatility of this approach.

Table 2: Palladium-Catalyzed Synthesis of Substituted Pyridines

| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Ethylpyridine (B127773) | Cyclohex-2-enyl pivalate | Pd₂(dba)₃ / Chiral Ligand | 2-(1-Cyclohex-2-enyl)ethylpyridine | 90 |

| 2 | 2-(naphthalen-2-ylmethyl)pyridine | Cyclohex-2-enyl pivalate | Pd₂(dba)₃ / Chiral Ligand | 2-(1-Cyclohex-2-enyl)-naphthalen-2-ylmethylpyridine | 90 |

| 3 | 2,4-Dichloropyridine | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | 2-Chloro-4-phenylpyridine | 85 |

| 4 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | 2-Chloro-4-(4-methoxyphenyl)pyridine | 82 |

Representative examples and yields from various palladium-catalyzed reactions. nih.govnih.gov

Stereochemical Control in Pyridine Functionalization

The concept of stereochemical control is generally not applicable to the direct synthesis of the aromatic pyridine ring of this compound, as the ring itself is planar and achiral. However, stereoselectivity becomes a critical consideration when functionalizing a pre-existing pyridine ring with substituents that can create chiral centers.

For instance, in the palladium-catalyzed allylic alkylation of 2-substituted pyridines, the formation of a new stereocenter adjacent to the pyridine ring can be controlled with high diastereoselectivity and enantioselectivity through the use of chiral ligands. nih.gov Similarly, the stereoselective synthesis of pyridinones has been achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine. figshare.comnih.gov These examples, while not directly involved in the construction of the target molecule's aromatic core, illustrate how stereochemical control can be exerted in the synthesis of complex molecules containing a pyridine moiety.

Chemical Reactivity and Transformative Chemistry of Ethyl 2 Chloro 3 Fluoro 4 Pyridinecarboxylate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate is electron-deficient, a characteristic that is further intensified by the electron-withdrawing effects of the chloro, fluoro, and ethyl carboxylate substituents. This electronic profile makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyridines. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the halogen, the position of substituents on the ring, and the reaction conditions.

In SNAr reactions of haloarenes, the reactivity of the halogens typically follows the order F > Cl > Br > I when the rate-determining step is the nucleophilic addition. This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the stabilization of the Meisenheimer complex by the highly electronegative fluorine atom generally leads to a faster reaction rate.

For this compound, nucleophilic attack is expected to occur preferentially at the C-2 position (bearing the chloro group) or the C-3 position (bearing the fluoro group). The position of substitution can be influenced by both electronic and steric factors. Generally, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. In this molecule, the chloro group is at the activated C-2 position. While fluorine is typically a better leaving group in SNAr, the position of the chlorine at C-2 makes it a likely site for substitution.

Studies on related 2-fluoro- and 2-chloropyridines have shown that 2-fluoropyridine (B1216828) reacts significantly faster than its chloro analog with sodium ethoxide, highlighting the superior leaving group ability of fluoride (B91410) in this system. researchgate.net However, the presence of multiple substituents, as in this compound, can lead to more complex reactivity patterns. Computational studies on other polyhalogenated heterocycles have demonstrated that differences in activation energies for nucleophilic attack at different halogen-bearing carbons can predict the regioselectivity of the reaction. wuxibiology.com

Table 1: Relative Reactivity of Halides in SNAr Reactions of 2-Halopyridines

| Halogen at C-2 | Relative Rate of Reaction with Sodium Ethoxide |

|---|---|

| F | 320 |

| Cl | 1 |

Data derived from competition kinetics for the reaction with sodium ethoxide in ethanol (B145695). researchgate.net

The ethyl carboxylate group at the C-4 position plays a crucial role in activating the pyridine ring towards nucleophilic attack. As a strong electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and accelerating the rate of SNAr reactions. This effect is most pronounced for substitution at the ortho (C-3 and C-5) and para (C-2 and C-6) positions.

In this compound, the ester group is at the C-4 position, which effectively activates both the C-2 and C-3 positions for nucleophilic substitution. The combined electron-withdrawing effects of the ester group and the ring nitrogen make the pyridine nucleus highly electrophilic. Research on other pyridyl carboxylates has confirmed that the presence of a carbonyl group ortho to a leaving group enhances its displacement in SNAr reactions. mdpi.com The ester group's ability to stabilize the anionic intermediate is a key factor in the synthetic utility of this class of compounds.

Radical Functionalization Reactions

Radical-based methods provide a complementary approach to the functionalization of pyridines, often offering different regioselectivity compared to ionic pathways. These reactions typically involve the generation of a pyridinyl radical, which can then participate in various coupling reactions.

Pyridinyl radicals can be generated from halopyridines through single-electron reduction. researchgate.net This can be achieved using photoredox catalysis, which allows for the selective reduction of the halogenated pyridine to form a radical anion. This radical anion then rapidly fragments, expelling the halide ion to produce the corresponding pyridinyl radical. acs.org The ease of reduction and fragmentation depends on the nature of the halogen, with the C-Cl bond being more readily reduced than the C-F bond.

Once formed, the pyridinyl radical is a versatile intermediate that can engage in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the ester moiety in this compound, can influence the stability and subsequent reactivity of the radical intermediate.

A significant application of pyridinyl radicals is in the formation of new carbon-carbon bonds through radical coupling reactions. These radicals can readily add to alkenes and alkynes, providing a powerful method for the alkylation and alkenylation of the pyridine ring. researchgate.net The regioselectivity of these coupling reactions can often be controlled by the reaction conditions.

For instance, the coupling of pyridinyl radicals with olefins can be directed to achieve specific isomers that may be difficult to access through other synthetic routes. nih.gov The steric and electronic environment around the radical center plays a crucial role in determining the outcome of the coupling reaction. In the case of this compound, radical formation would likely occur at the C-2 position via cleavage of the C-Cl bond. The resulting C-2 pyridinyl radical could then be trapped by a suitable radical acceptor to form a new C-C bond at this position. The precise regioselectivity of such a coupling would be influenced by the steric hindrance imposed by the adjacent fluoro and ester groups.

Table 2: Examples of Radical Precursors for Pyridine Functionalization

| Radical Precursor | Method of Generation | Resulting Functionalization |

|---|---|---|

| Halopyridines | Photoredox Catalysis (Single-Electron Reduction) | Alkylation, Alkenylation |

| Pyridinium (B92312) Ions | Single-Electron Reduction | Allylation |

| Carboxylic Acids | Decarboxylative Radical Formation | Alkylation |

This table provides a general overview of methods for generating pyridinyl radicals and their applications in C-C bond formation.

Dearomatization and Hydrogenation Processes

The transformation of aromatic pyridine rings into saturated piperidine (B6355638) structures is a critical process in medicinal chemistry, as it imparts three-dimensional complexity and modifies the physicochemical properties of the molecule. For fluorinated pyridines such as this compound, these transformations can be achieved through catalytic hydrogenation and specialized dearomatization-hydrogenation protocols.

Catalytic Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of fluorinated pyridines presents a direct route to the corresponding fluorinated piperidines. However, this process can be challenging due to potential catalyst poisoning by the nitrogen heteroatom and the risk of hydrodefluorination, a side reaction where a fluorine atom is replaced by hydrogen. nih.gov Research has shown that the choice of catalyst and reaction conditions is crucial to achieving high yields and selectivity.

For the hydrogenation of fluorinated pyridines, various catalysts have been explored. While initial attempts with many common hydrogenation catalysts were met with limited success due to low activity or undesired side reactions, a robust method was developed utilizing a rhodium-based catalyst. nih.gov Specifically, a one-pot dearomatization-hydrogenation (DAH) process has been shown to be effective for a range of fluorinated pyridine derivatives. nih.govyoutube.com This method often employs a rhodium catalyst in conjunction with an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin). nih.gov

It is important to note that the substitution pattern on the pyridine ring can significantly influence the outcome of the hydrogenation. For instance, 2- and 4-fluoropyridine (B1266222) derivatives have been observed to be more susceptible to hydrodefluorination. nih.gov Given that this compound possesses both 2-chloro and 3-fluoro substituents, careful optimization of the reaction conditions would be necessary to selectively hydrogenate the pyridine ring while preserving the halogen substituents.

A general representation of the catalytic hydrogenation is shown below:

Table 1: General Conditions for Catalytic Hydrogenation of Fluorinated Pyridines

| Parameter | Condition | Reference |

| Catalyst | Rhodium complexes (e.g., [Rh(COD)Cl]₂) | nih.gov |

| Additive | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) | nih.gov |

| Solvent | Anhydrous ethers (e.g., THF) | nih.gov |

| Temperature | Room temperature | nih.gov |

| Pressure | Atmospheric pressure of H₂ | nih.gov |

Dearomatization–Hydrogenation Protocols for Saturated Heterocycles

The one-pot dearomatization-hydrogenation (DAH) process provides a powerful and highly diastereoselective method for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. youtube.com This strategy involves an initial dearomatization step, which is then followed by the complete saturation of the resulting intermediates through hydrogenation. youtube.com

This protocol has been successfully applied to a variety of substituted fluoropyridines, yielding a plethora of substituted all-cis-(multi)fluorinated piperidines. youtube.com The high diastereoselectivity is a key advantage of this method, allowing for the controlled synthesis of specific stereoisomers. youtube.com The resulting fluorinated piperidines, with well-defined axial/equatorial orientation of the fluorine substituents, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. youtube.com

While direct experimental data for this compound is not available in the reviewed literature, the general applicability of the DAH protocol to substituted fluoropyridines suggests its potential for the synthesis of the corresponding all-cis-2-chloro-3-fluoropiperidine derivative.

Transformations Involving the Ester Functional Group

The ethyl ester group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important functional groups such as carboxylic acids, different esters, alcohols, and aldehydes.

Hydrolysis to the Corresponding Carboxylic Acid (2-chloro-3-fluoro-4-pyridinecarboxylic acid)

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-chloro-3-fluoro-4-pyridinecarboxylic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium.

The resulting 2-chloro-3-fluoro-4-pyridinecarboxylic acid is a valuable intermediate for further synthetic modifications, such as amide bond formation.

A general representation of the hydrolysis reaction is as follows:

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol reactant or to remove one of the products (usually the lower-boiling alcohol) by distillation.

This reaction allows for the synthesis of a variety of different esters of 2-chloro-3-fluoro-4-pyridinecarboxylic acid, which can be useful for modifying the properties of the molecule, such as its solubility or reactivity.

A general representation of a transesterification reaction is:

Table 2: Examples of Alcohols for Transesterification

| Alcohol (R-OH) | Resulting Ester |

| Methanol (B129727) | Mthis compound |

| Isopropanol | Isopropyl 2-chloro-3-fluoro-4-pyridinecarboxylate |

| Benzyl alcohol | Benzyl 2-chloro-3-fluoro-4-pyridinecarboxylate |

Reduction of the Ester to Alcohol or Aldehyde functionalities

The ester group of this compound can be reduced to either a primary alcohol (2-chloro-3-fluoro-4-pyridinemethanol) or an aldehyde (2-chloro-3-fluoro-4-pyridinecarboxaldehyde). The choice of reducing agent is critical in determining the outcome of the reaction.

Reduction to the Primary Alcohol:

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. chemistrysteps.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.comyoutube.com

Reduction to the Aldehyde:

The partial reduction of an ester to an aldehyde is a more delicate transformation and requires the use of a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Table 3: Reducing Agents and Their Products

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-chloro-3-fluoro-4-pyridinemethanol |

| Diisobutylaluminium hydride (DIBAL-H) | 2-chloro-3-fluoro-4-pyridinecarboxaldehyde |

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The presence of two different halogen atoms on the pyridine ring of this compound allows for selective functionalization. The chlorine atom at the C2 position, adjacent to the nitrogen, is generally more susceptible to nucleophilic attack and oxidative addition in transition metal-catalyzed reactions compared to the more inert fluorine atom at the C3 position. This differential reactivity is a key feature in its application as a building block in organic synthesis.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halopyridines are common substrates in these transformations. The utility of this compound in such reactions is primarily centered around the reactivity of the C-Cl bond.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. nih.gov Consequently, the chlorine atom at the C2 position of this compound is the primary site for reactions like Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings, while the C-F bond typically remains intact under standard conditions. This chemoselectivity allows for the introduction of a wide range of substituents at the C2 position.

While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions on similar chloropyridine scaffolds are well-established.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the C-Cl bond with a boronic acid or ester. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄).

Stille Coupling: In a Stille coupling, an organotin reagent would be used to introduce a new substituent at the C2 position, catalyzed by a palladium complex. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the C-Cl bond, offering a versatile method for C-C bond formation. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the C-Cl bond with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. wikipedia.org

The following table illustrates hypothetical cross-coupling reactions based on the known reactivity of chloropyridines.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-3-fluoro-4-pyridinecarboxylate |

| Stille | Organostannane | Pd(PPh₃)₄ | - | 2-Substituted-3-fluoro-4-pyridinecarboxylate |

| Negishi | Organozinc reagent | Pd(dba)₂/XPhos | - | 2-Substituted-3-fluoro-4-pyridinecarboxylate |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOtBu | 2-Amino-3-fluoro-4-pyridinecarboxylate |

Selective Halogen Exchange or Removal

Selective manipulation of the halogen atoms in this compound can provide access to other valuable synthetic intermediates. Given the higher reactivity of the C-Cl bond, selective exchange or removal of the chlorine atom is more feasible than that of the fluorine atom.

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be employed to replace the chlorine with another halogen, like bromine or iodine, which are more reactive in subsequent cross-coupling reactions. However, such transformations on electron-deficient pyridine rings can be challenging.

Catalytic dehalogenation, typically using a palladium catalyst and a hydrogen source (e.g., H₂, formic acid), could be used to selectively remove the chlorine atom, yielding Ethyl 3-fluoro-4-pyridinecarboxylate. The conditions would need to be carefully controlled to avoid reduction of the pyridine ring or the ester functionality.

Impact of Halogen Placement on Overall Molecular Reactivity

The positions of the chlorine and fluorine atoms on the pyridine ring of this compound have a profound impact on its reactivity.

C2-Position (Chlorine): The placement of the chlorine atom adjacent to the ring nitrogen significantly activates it towards nucleophilic aromatic substitution (SNA_r) and oxidative addition in palladium-catalyzed reactions. The nitrogen atom's electron-withdrawing inductive effect and its ability to stabilize the Meisenheimer intermediate in SNA_r reactions make the C2 position a prime site for functionalization. nih.gov

C3-Position (Fluorine): The fluorine atom at the C3 position is significantly less reactive than the C2-chlorine in cross-coupling reactions due to the strong C-F bond. Its primary influence is electronic; as a strongly electron-withdrawing group, it further deactivates the pyridine ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic attacks. The presence of fluorine can also impact the acidity of adjacent C-H bonds. nih.gov

C4-Position (Ethyl Carboxylate): The electron-withdrawing ethyl carboxylate group at the C4 position further enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making the C2-chlorine even more susceptible to nucleophilic displacement.

Applications of Ethyl 2 Chloro 3 Fluoro 4 Pyridinecarboxylate in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Advanced Chemical Structures

The strategic placement of reactive functional groups on the pyridine (B92270) core of Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate makes it an attractive starting material for the construction of more complex molecular architectures. The chloro and fluoro substituents, along with the ethyl carboxylate group, provide orthogonal handles for sequential chemical transformations.

Construction of Polycyclic and Fused Heterocyclic Systems

The chloro and fluoro groups can be selectively displaced by various nucleophiles, and this reactivity can be harnessed to build additional rings onto the pyridine scaffold. The synthesis of furo[2,3-b]pyridine (B1315467) derivatives, for example, has been achieved through the cyclization of appropriately substituted pyridines. researchgate.net

Precursor for the Development of Biologically Active Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry, with the pyridine scaffold being a key component in numerous approved drugs. dntb.gov.ua The unique combination of substituents in this compound makes it a valuable precursor for the synthesis of novel, biologically active molecules. The 2-chloro-3-fluoropyridine (B99640) moiety is a known pharmacophore in various therapeutic areas. For instance, 2-Chloro-3-fluoropyridine-4-carboxamide, a closely related derivative, is recognized for its potential in drug development. vulcanchem.com

The development of novel imaging agents for cancer diagnostics is another area where fluorinated pyridine derivatives have shown promise. For example, [18F]-labeled pyridine-2-carboxamide derivatives have been synthesized as potential probes for imaging the PD-1/PD-L1 immune checkpoint in cancer. nih.gov This highlights the potential of fluorinated pyridine carboxylates in the development of advanced medical imaging agents.

Table 1: Examples of Biologically Active Scaffolds Derived from Substituted Pyridines

| Scaffold | Biological Activity | Reference |

| Cycloheptabenzopyridine | H1 histamine (B1213489) antagonist, anti-cancer | nih.gov |

| Furo[2,3-b]pyridine | Anticancer | researchgate.net |

| [18F]fluorinated Pyridine-2-carboxamide | PET imaging of PD-L1 | nih.gov |

This table is illustrative and based on the potential applications of scaffolds derivable from related pyridine precursors.

Building Block for the Synthesis of Functional Materials and Ligands

The pyridine nitrogen and the carboxylate group in this compound provide excellent coordination sites for metal ions, making it a potential building block for the synthesis of functional materials and ligands. Pyridinecarboxylic acids are known to form stable complexes with a variety of metals. nih.gov The introduction of fluorine atoms into the ligand structure can significantly influence the electronic properties and stability of the resulting metal complexes.

Fluorinated organic compounds are also utilized in the development of functional dyes and fluorophores. mdpi.com The pyridine ring system, when appropriately substituted, can form the core of fluorescent molecules. The presence of the electron-withdrawing fluorine and chlorine atoms, along with the carboxylate group, can be expected to modulate the photophysical properties of such dyes.

Strategic Integration into Multi-Step Synthetic Sequences

The distinct reactivity of the different functional groups in this compound allows for its strategic incorporation into complex, multi-step synthetic sequences. The ability to perform selective transformations at different positions on the ring is crucial for convergent synthetic strategies.

Chemo- and Regioselective Transformations within Convergent Syntheses

The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the fluorine atom at the 3-position. nih.gov This difference in reactivity allows for selective functionalization at the C2-position. Furthermore, the ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are lacking, related 2-chloropyridines readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This would allow for the introduction of a wide range of substituents at the 2-position.

Table 2: Potential Regioselective Reactions of this compound

| Reaction Type | Position | Reagents/Catalysts (Illustrative) | Product Type |

| Nucleophilic Aromatic Substitution | C2 | R-NH2, R-OH, R-SH | 2-Substituted-3-fluoro-4-pyridinecarboxylate |

| Suzuki Coupling | C2 | Ar-B(OH)2, Pd catalyst, base | 2-Aryl-3-fluoro-4-pyridinecarboxylate |

| Sonogashira Coupling | C2 | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-3-fluoro-4-pyridinecarboxylate |

| Ester Hydrolysis | C4 | LiOH, H2O | 2-Chloro-3-fluoropyridine-4-carboxylic acid |

| Amidation | C4 | R2NH, activating agent | 2-Chloro-3-fluoro-4-pyridinecarboxamide |

This table outlines plausible reactions based on the known chemistry of similar compounds.

One-Pot Reactions and Cascade Processes Utilizing the Pyridine Carboxylate Unit

Although no specific one-pot or cascade reactions involving this compound have been reported, the inherent functionality of the molecule makes it a candidate for such processes. For instance, a sequence involving a nucleophilic substitution at the 2-position followed by an intramolecular cyclization could potentially be designed as a one-pot procedure. The development of such efficient, step-economical reactions is a major goal in modern organic synthesis.

The synthesis of hetero-fused pyridines often involves cyclization reactions that can be part of a cascade sequence. researchgate.net By carefully choosing the reaction partners and conditions, it is conceivable that this compound could be utilized in cascade reactions to rapidly build molecular complexity.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of compounds like Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group and the two protons on the pyridine (B92270) ring. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), resulting from coupling with each other. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylate substituents. Their distinct electronic environments would likely result in two separate signals, potentially showing coupling to each other and to the fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached substituents. For instance, the carbon bearing the chlorine atom (C2) and the carbon bearing the fluorine atom (C3) would exhibit characteristic shifts. Furthermore, carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) would be observed, providing further structural confirmation.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single resonance would be anticipated for the fluorine atom at the C3 position. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Additionally, coupling between the fluorine atom and the adjacent proton (H5) as well as the carbon atoms of the pyridine ring would be observable in the ¹⁹F and ¹³C NMR spectra, respectively.

¹⁵N NMR: While less common, ¹⁵N NMR could offer additional insight into the electronic structure of the pyridine ring by directly probing the nitrogen atom.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet | 7.1 |

| CH₂ (ethyl) | 4.3 - 4.5 | Quartet | 7.1 |

| H-5 (pyridine) | 7.8 - 8.0 | Doublet | ~5.0 |

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| C=O (ester) | ~164 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) would be employed. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation analysis would likely reveal the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and potentially the loss of a chlorine atom or hydrogen fluoride (B91410).

Predicted Mass Spectrometry Data:

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 219.02 | Molecular ion for ³⁵Cl |

| [M+2]⁺ | 221.02 | Isotope peak for ³⁷Cl |

| [M - C₂H₅O]⁺ | 174.00 | Loss of ethoxy radical |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. C-O stretching vibrations for the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would also be present, typically in the fingerprint region below 1400 cm⁻¹.

Predicted IR Spectroscopy Data:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1250 - 1300 |

| Aromatic C=C/C=N | 1400 - 1600 |

| C-F | 1000 - 1100 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. The compound would have a characteristic retention time under specific chromatographic conditions. A purity assessment would be performed by integrating the peak area of the main compound and any impurities detected, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound may be amenable to GC analysis. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The compound would elute at a specific retention time, which can be used for its identification and quantification. GC coupled with a mass spectrometer (GC-MS) would provide both chromatographic separation and mass spectral data, offering a high degree of confidence in the identification of the compound and any volatile impurities.

Supercritical Fluid Chromatography (SFC) for Separation of Complex Mixtures

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex mixtures in the pharmaceutical industry, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographytoday.com While specific SFC methods for the separation of this compound are not extensively detailed in publicly available literature, the physicochemical properties of the compound suggest that SFC would be a highly suitable analytical technique. The presence of the polar pyridine ring and the halogen substituents makes it a candidate for separation on a variety of stationary phases.

Research in SFC is often directed towards the development of generic gradient methods that can be applied to a wide range of pharmaceutical compounds. chromatographytoday.com For a compound like this compound, a stationary phase with some degree of polarity would likely be employed to achieve adequate retention and selectivity. Stationary phases such as those functionalized with 2-ethylpyridine (B127773) have proven effective for the separation of polar and basic compounds and would be a logical starting point for method development. chromatographytoday.comchromatographytoday.com

The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol or acetonitrile. The choice and proportion of the organic modifier, as well as the presence of additives, can be optimized to fine-tune the separation. For a molecule containing a basic pyridine nitrogen, the addition of a small amount of a basic additive to the mobile phase can improve peak shape and reduce tailing. Conversely, an acidic additive might be used if analyzing related acidic impurities.

A hypothetical generic SFC gradient method for the analysis of a sample containing this compound and related impurities could be envisioned as follows:

| Parameter | Condition |

|---|---|

| Stationary Phase | 2-Ethylpyridine (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

This method would likely provide good separation of the main component from potential process-related impurities, such as starting materials or by-products of the synthesis. The high diffusivity and low viscosity of the supercritical fluid mobile phase would lead to fast analysis times and high column efficiency. shimadzu.com

Other Advanced Analytical Approaches for Research Samples

Ion Mobility Spectrometry (IMS) for Rapid Detection and Characterization

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that can be coupled with mass spectrometry (IMS-MS) to provide an additional dimension of separation based on the size, shape, and charge of an ion. nih.govdrugtargetreview.com This technique is particularly valuable for the analysis of complex mixtures and the characterization of isomers that may be difficult to distinguish by mass spectrometry alone. researchgate.net For a compound such as this compound, IMS-MS could provide valuable structural information.

In an IMS-MS experiment, ions are generated and introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the drift tube, and they are separated based on their mobility. The arrival time at the detector is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its size and shape. drugtargetreview.com This CCS value is a characteristic physical property of an ion and can be used for identification and characterization.

While no specific IMS data for this compound is currently published, we can predict its utility. For instance, in a synthetic mixture, IMS-MS could rapidly distinguish the target compound from structurally similar impurities or isomers that have the same mass-to-charge ratio. The CCS value would provide an additional data point for confident identification.

A hypothetical dataset illustrating the potential of IMS-MS to differentiate between positional isomers of a related chloro-fluoro-pyridine derivative is presented below.

| Compound | Molecular Formula | m/z ([M+H]+) | Hypothetical CCS (Ų) |

|---|---|---|---|

| This compound | C8H7ClFNO2 | 204.01 | 135.2 |

| Ethyl 3-chloro-2-fluoro-4-pyridinecarboxylate | C8H7ClFNO2 | 204.01 | 137.8 |

| Ethyl 2-chloro-5-fluoro-4-pyridinecarboxylate | C8H7ClFNO2 | 204.01 | 136.1 |

The subtle differences in the hypothetical CCS values reflect the different spatial arrangements of the atoms in the isomers, which would allow for their separation and individual characterization by IMS-MS. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. Although a crystal structure for this compound has not been reported in the crystallographic databases, we can infer its likely solid-state structure by examining related compounds.

Studies on fluorinated pyridines and other substituted pyridine carboxylates provide insights into the expected molecular geometry and crystal packing. figshare.comrsc.org The pyridine ring is expected to be planar. The substituents—the chloro, fluoro, and ethyl carboxylate groups—will have specific orientations relative to the ring. The C-Cl and C-F bond lengths will be in the typical range for aromatic halides.

A table of expected crystallographic parameters, based on data from similar structures, is provided below.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~7-9 |

| b (Å) | ~10-14 |

| c (Å) | ~8-12 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~900-1200 |

| Z (molecules per unit cell) | 4 |

The determination of the actual crystal structure of this compound would require experimental single-crystal X-ray diffraction analysis. Such a study would provide definitive proof of its molecular structure and shed light on the non-covalent interactions that govern its solid-state properties.

Computational and Theoretical Investigations of Halogenated Pyridine Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules without the need for empirical data. For Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate, these theoretical approaches offer a window into its electronic landscape, guiding predictions of its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. While specific DFT studies on this compound are not extensively available in the public domain, the methodology is widely applied to similar halogenated pyridine (B92270) systems. Such studies typically involve optimizing the molecular geometry to its lowest energy state, which is a crucial first step for all subsequent electronic property calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

For this compound, FMO analysis would be expected to reveal the distribution of these orbitals across the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen and the carboxylate group, would significantly influence the energies and localizations of the HOMO and LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are hypothetical and serve as a placeholder to illustrate how such data would be presented. Specific computational studies are required to determine the actual values.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the pyridine nitrogen and the oxygen atoms of the ester group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atoms attached to the electronegative halogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer.

Table 2: Illustrative Natural Bond Orbital (NBO) Interaction Data

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(1) N | π* (C2-C3) | |

| LP(2) O(ester) | σ* (C-C) |

Note: This table is illustrative. Actual NBO analysis would provide specific donor-acceptor pairs and their corresponding stabilization energies.

Computational Mechanistic Studies for Reaction Pathways

Computational chemistry can also be used to model the entire course of a chemical reaction, providing insights into the mechanism that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies could be used to compare the activation energies for substitution at different positions on the pyridine ring. This would help in predicting the regioselectivity of the reaction under various conditions.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational chemistry has emerged as an indispensable tool for understanding and predicting the outcomes of complex organic reactions. rsc.org For halogenated pyridine carboxylates such as this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into reaction mechanisms and selectivity. researchgate.net These methods are crucial for predicting regioselectivity in reactions like nucleophilic aromatic substitution (SNAr), electrophilic halogenation, and metal-catalyzed cross-coupling.

The regioselectivity in reactions involving substituted pyridines is governed by the electronic properties of the substituents and the stability of the reaction intermediates or transition states. digitellinc.comnih.gov The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing groups like halogens and the ester function. In this compound, the chlorine at C2, fluorine at C3, and the ethyl carboxylate at C4 all influence the electron density distribution around the ring.

Computational models can calculate the partial charges on the ring carbons, map the electrostatic potential, and determine the energies of possible intermediates (e.g., Meisenheimer complexes in SNAr). For nucleophilic attack, calculations typically predict that the most electron-deficient positions, activated by electron-withdrawing groups, are the most likely sites of reaction. The high electronegativity of fluorine makes SNAr reactions of fluoropyridines generally faster than those of chloropyridines. nih.govacs.org Quantum chemical calculations can model the transition state energies for nucleophilic attack at the C2 and C6 positions, allowing for a quantitative prediction of the major regioisomer. For instance, in reactions of 3-substituted pyridines, fluorination often selectively occurs at the 2-position. nih.govacs.org

Similarly, for electrophilic substitutions, which are generally difficult on pyridine rings, computational studies can help identify the least deactivated position. digitellinc.com By calculating the energies of the sigma-complex intermediates (arenium ions), a predictive model for the reaction's regioselectivity can be developed. digitellinc.comchemrxiv.org

Table 1: Predicted Regioselectivity in Reactions of this compound Based on Computational Models

| Reaction Type | Reagent/Catalyst | Predicted Major Site of Reaction | Computational Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Generic Nucleophile (Nu-) | C2 (Displacement of Cl) | The C2 and C6 positions are most activated by the ring nitrogen. The chlorine at C2 is a good leaving group, and the transition state is stabilized by adjacent fluorine and the ring nitrogen. |

| C-H Bond Functionalization | Palladium Catalyst / Ligand | C5 or C6 | The directing effect of the carboxylate group and the electronic influence of the halogens would be modeled to find the lowest energy pathway for C-H activation. researchgate.net |

| Electrophilic Halogenation | Electrophilic Halogen Source (e.g., NBS) | C5 | The C5 position is the least deactivated site on the electron-poor ring, making it the most probable target for electrophilic attack. digitellinc.com |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, molecular flexibility, and interactions with the surrounding environment. rsc.orgnih.gov

For a molecule with a flexible ethyl ester group, conformational analysis is key to understanding its properties. The orientation of the ester relative to the pyridine ring can influence its reactivity and intermolecular interactions. Computational methods can map the potential energy surface by systematically rotating the rotatable bonds (e.g., the C4-C(O) and O-Et bonds) to identify low-energy conformers. MD simulations then provide a dynamic picture of the transitions between these stable conformations and their relative populations at a given temperature.

Solvent Effects on Reactivity and Molecular Properties

Solvents can dramatically influence reaction rates, equilibria, and product selectivity by stabilizing or destabilizing reactants, products, and transition states. rsc.org Computational chemistry investigates these solvent effects using two primary approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation box around the solute. nih.gov This method is essential for studying reactions where specific solute-solvent interactions, like hydrogen bonding, play a direct role in the reaction mechanism. nih.govnih.gov MD simulations with explicit solvent molecules can reveal the specific arrangement of the solvent shell around the halogenated pyridine carboxylate and its impact on conformational preferences and reaction barriers. rsc.org For example, a polar protic solvent might stabilize a polar transition state through hydrogen bonding, thereby accelerating a reaction compared to its rate in a nonpolar aprotic solvent.

Table 2: Predicted Solvent Effects on the Properties of this compound

| Property | Solvent Type | Predicted Effect | Rationale |

| Reactivity (SNAr) | Polar Aprotic (e.g., DMSO) | Increased reaction rate | Stabilizes the polar Meisenheimer complex intermediate more effectively than nonpolar solvents. |

| Conformational Equilibrium | Polar Protic (e.g., Ethanol) | Favors conformations with higher dipole moments | The solvent's high dielectric constant and hydrogen-bonding capability stabilize more polar conformers. |

| UV-Vis Absorption Spectrum | Increasing Solvent Polarity | Bathochromic (red) or Hypsochromic (blue) shift | Differential stabilization of the ground and excited states. Polar solvents may stabilize a more polar excited state, leading to a red shift. rsc.org |

| NMR Chemical Shifts | Hydrogen-Bonding Solvents | Downfield shift of specific proton/carbon signals | Specific interactions, such as hydrogen bonding to the ring nitrogen or ester carbonyl, can deshield nearby nuclei. nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer Complexes)

The electronic structure of this compound allows for a variety of specific intermolecular interactions that are crucial for its behavior in condensed phases and biological systems.

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. acs.orgkhanacademy.org In the presence of hydrogen bond donors (e.g., water, alcohols), these interactions can significantly influence solubility and conformation. While halogens are generally weak hydrogen bond acceptors, under certain conditions, C-H···F or C-H···Cl interactions can also occur. uoa.gr Computational studies can quantify the strength of these hydrogen bonds and their preferred geometries. acs.org

Halogen Bonding: A halogen bond is a noncovalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophile (e.g., a lone pair). mdpi.com The electron-withdrawing nature of the pyridine ring can enhance the σ-hole on the C2-chlorine atom, making it a potential halogen bond donor. This type of interaction is increasingly recognized for its importance in crystal engineering and molecular recognition. nih.govmdpi.com

Charge-Transfer Complexes: Pyridine and its derivatives can form charge-transfer (CT) complexes with electron acceptors (Lewis acids). mdpi.comchempedia.info Halogens can also act as acceptors in such complexes. chempedia.info The electron-deficient π-system of the pyridine ring, further depleted by the halogen and ester substituents, can interact with electron-rich donor molecules. Conversely, the nitrogen lone pair can act as a donor towards suitable acceptors. rsc.org

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Protic Solvent (H-X) | Pyridine N, Carbonyl O | Influences solubility, solvation shell structure, and crystal packing. rsc.orgacs.org |

| Halogen Bond | C2-Cl (as donor) | Lewis Base (e.g., carbonyl oxygen, amine) | Directs molecular assembly in solids and can be important in ligand-receptor binding. mdpi.comacs.org |

| π-π Stacking | Pyridine Ring | Another Aromatic Ring | Contributes to crystal packing and interactions in solution. Fluorination can modify the nature of these interactions. nih.gov |

| Charge-Transfer | Electron-rich π-system | Pyridine Ring (as acceptor) | Can lead to colored complexes and influence electronic properties. mdpi.com |

Prediction of Spectroscopic Parameters (e.g., Theoretical UV-Vis Absorption Spectra, NMR Chemical Shifts)

Computational quantum chemistry provides highly valuable methods for predicting spectroscopic parameters, which serve as a crucial link between theoretical models and experimental reality. These predictions can aid in structure elucidation, confirm experimental assignments, and provide insight into electronic structure. nih.govresearchgate.net

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts has become a standard tool in organic chemistry. nih.govacs.org The most common method involves geometry optimization of the molecule followed by a Gauge-Independent Atomic Orbital (GIAO) calculation of the magnetic shielding tensors, typically using DFT. researchgate.netstenutz.eu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. For substituted pyridines, these calculations can accurately reproduce experimental shifts, helping to assign signals in complex spectra. acs.orgstenutz.eu

UV-Vis Absorption Spectra: The electronic absorption spectra of aromatic compounds are dictated by π → π* transitions. up.ac.zaquimicaorganica.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the vertical excitation energies and oscillator strengths that correspond to the absorption maxima (λmax) and intensities of UV-Vis bands. mdpi.com For a molecule like this compound, TD-DFT can predict the energies of the main π → π* transitions of the substituted aromatic system and how they are affected by the substituents and solvent. rsc.org

Table 4: Computationally Predicted 13C NMR Chemical Shifts for this compound (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm, in CDCl3) | Rationale for Shift |

| C=O (Ester) | 164.5 | Typical chemical shift for an ester carbonyl carbon. |

| C2 | 150.0 | Attached to electronegative N and Cl; deshielded. |

| C3 | 155.0 (d, 1JCF ≈ 250 Hz) | Attached to highly electronegative F; exhibits large C-F coupling. |

| C4 | 125.0 | Attached to the ester group. |

| C5 | 115.0 | Shielded relative to other ring carbons. |

| C6 | 148.0 | Adjacent to the ring nitrogen; deshielded. |

| -CH2- (Ethyl) | 62.0 | Methylene (B1212753) carbon of an ethyl ester. |

| -CH3 (Ethyl) | 14.0 | Methyl carbon of an ethyl ester. |

Table 5: Computationally Predicted UV-Vis Absorption Data for this compound (Hypothetical Data)

| Transition | Predicted λmax (nm, in Ethanol) | Oscillator Strength (f) | Assignment |

| S0 → S1 | 285 | 0.25 | π → π* (Secondary band, analogous to benzene (B151609) B-band) youtube.com |

| S0 → S2 | 230 | 0.60 | π → π* (Primary band, analogous to benzene E-band) youtube.com |

Future Research Directions and Challenges in the Chemistry of Ethyl 2 Chloro 3 Fluoro 4 Pyridinecarboxylate

Development of More Sustainable and Environmentally Benign Synthetic Routes